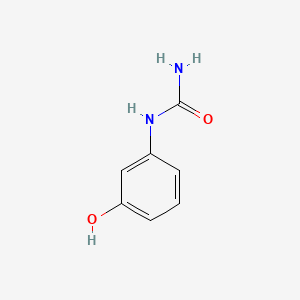

3-Hydroxyphenylurea

Description

Significance of Urea (B33335) Derivatives as Bioactive Scaffolds in Drug Discovery

The urea functional group is a cornerstone in modern medicinal chemistry, present in a multitude of bioactive compounds and clinically approved drugs. nih.govchem-space.com The significance of urea derivatives as a "bioactive scaffold" stems from the unique physicochemical and structural properties of the urea moiety. A central feature is its exceptional ability to act as both a hydrogen bond donor and acceptor, allowing it to form multiple, stable hydrogen bonds with biological targets like proteins and enzymes. nih.govresearchgate.net This robust interaction is fundamental to molecular recognition and is often responsible for a compound's specific biological activity and pharmacological properties. nih.gov

Historical Context of Hydroxyphenylurea Analogues in Pharmaceutical Science

The journey of urea in science began with Friedrich Wöhler's synthesis in 1828, a landmark event that is often cited as the dawn of organic chemistry. nih.gov However, the application of urea derivatives in medicine came much later, aligning with the rise of the pharmaceutical industry, which itself grew out of the synthetic dye industry in the late 19th century. nih.gov

One of the earliest examples of a urea-based medicinal agent was an antitrypanosomal compound developed by Bayer's laboratories in Germany. nih.gov This molecule, a derivative of trypan red, demonstrated potent activity against trypanosomes, the parasites responsible for sleeping sickness. nih.gov Subsequent optimization of this initial urea compound led to the discovery of Suramin, an effective therapy for the early stages of the disease that is still recognized today. nih.gov

Over the years, aryl urea compounds, which include the hydroxyphenylurea class, have been systematically investigated for a wide array of biological effects. Research has explored their potential as antiatherosclerotic, antibiotic, hypoglycemic, and antitumor agents. Some derivatives have found clinical use as hypnotics, sedatives, and anticonvulsants. In contemporary oncology, diaryl ureas represent a particularly successful class, with compounds like Sorafenib and Regorafenib being used clinically for the treatment of various cancers. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRCBIWIPMJXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061027 | |

| Record name | N-(3-Hydroxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-82-6 | |

| Record name | N-(3-Hydroxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxyphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPHENYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-HYDROXYPHENYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Hydroxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-hydroxyphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-HYDROXYPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE8R3LQ24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxyphenylurea

Established Synthetic Routes to 3-Hydroxyphenylurea

Traditional methods for synthesizing this compound rely on well-understood reaction mechanisms that are broadly applicable to the formation of aryl ureas.

The most common and direct method for synthesizing N-substituted ureas involves the nucleophilic addition of an amine to an isocyanate. In the case of this compound, the primary starting material is 3-aminophenol (B1664112), which acts as the nucleophile. The electrophilic partner is typically an isocyanate or a related precursor.

The fundamental reaction involves the attack of the amino group of 3-aminophenol on the carbonyl carbon of an isocyanate. Isocyanates are highly reactive electrophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. wikipedia.orgpoliuretanos.net This reaction is generally exothermic and proceeds readily to form the urea (B33335) linkage. poliuretanos.net

Key reactions in this category include:

Reaction with Isocyanic Acid Precursors: A widely used method involves the in-situ generation of isocyanic acid (HNCO) from salts like potassium cyanate (B1221674) (KOCN) or sodium cyanate (NaOCN) in the presence of an acid. orgsyn.orgrsc.org The 3-aminophenol then reacts with the isocyanic acid.

Reaction with Silyl Isocyanates: Trimethylsilyl (B98337) isocyanate can be used as an effective reagent for the urea formation reaction with anilines, including hydroxyl-substituted anilines. chemicalbook.com

Reaction with Urea: Phenylurea can be synthesized by heating an aniline (B41778) hydrochloride with urea in water. This reaction often produces the symmetrical diarylurea (carbanilide) as a significant byproduct. orgsyn.org

The general mechanism for the reaction between an amine and an isocyanate is a direct nucleophilic addition.

Reaction Scheme: Nucleophilic Addition

R-NH₂ (Amine) + R'-N=C=O (Isocyanate) → R-NH-C(=O)-NH-R' (Urea)

In the synthesis of this compound, R would be the 3-hydroxyphenyl group and R' would be hydrogen.

Multi-step syntheses provide alternative pathways to this compound, often starting from more readily available or different precursors. These routes can offer advantages in terms of avoiding problematic reagents or achieving specific substitution patterns.

A common multi-step strategy involves the use of a nitro-aromatic precursor. For instance, the synthesis can begin with a compound like 3-nitrophenol. The urea moiety is introduced first, followed by the reduction of the nitro group to an amine.

A representative multi-step pathway:

Urea Formation: 3-Nitrophenol can be reacted with an isocyanate source to form N-(3-nitrophenyl)urea.

Nitro Group Reduction: The nitro group of N-(3-nitrophenyl)urea is then reduced to an amino group. This is typically achieved using standard reduction methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or metal-acid reductions (e.g., Sn/HCl). The reduction step yields the final product, this compound.

Another approach involves a two-step synthesis for substituted analogues, such as 3-tert-butyl-1-(3-hydroxyphenyl)urea (B11947072), which utilizes amidation and oxygenation reactions. researching.cnresearchgate.net More complex unsymmetrical N,N'-diaryl ureas can also be synthesized via multi-step procedures that may involve the formation of a carbamate (B1207046) intermediate from an aryl amine, followed by a substitution reaction with another amine. mdpi.com

Advanced Synthetic Techniques for Hydroxyphenylurea Analogues

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of ureas. These advanced techniques often aim to minimize waste, avoid hazardous reagents, and simplify purification processes.

A significant advancement in urea synthesis is the development of catalyst-free methods conducted in water. This approach aligns with the principles of green chemistry by eliminating the need for organic solvents and metal or acid catalysts. rsc.orgresearchgate.netresearchgate.net

A notable method involves the reaction of amines with potassium isocyanate in an aqueous solution of hydrochloric acid. rsc.orgresearchgate.net This technique has been successfully applied to a variety of aromatic, aliphatic, and heteroaromatic amines, producing N-substituted ureas in good to excellent yields. researchgate.net The product often precipitates from the aqueous reaction mixture and can be isolated by simple filtration, avoiding the need for chromatographic purification. rsc.orgresearchgate.net For the synthesis of 1-(3-hydroxyphenyl)urea, this method yielded a pale yellow solid with a 67% yield. researchgate.net

Table 1: Catalyst-Free Synthesis of 1-(3-hydroxyphenyl)urea in Water

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aminophenol | Potassium Isocyanate (KOCN) | Water (1N aq. HCl) | None | 67% | researchgate.net |

This methodology presents a more sustainable and resource-efficient alternative to traditional syntheses that rely on hazardous reagents like phosgene (B1210022) and organic solvents. rsc.orgresearchgate.net

The scalability of a synthetic route is a critical factor for its practical and commercial application. Methodologies that are simple, efficient, and avoid complex purification steps are generally preferred for large-scale production.

The catalyst-free synthesis in water has been demonstrated to be suitable for gram-scale synthesis, indicating its potential for larger-scale applications. rsc.orgresearchgate.net Phosgene- and metal-free synthetic routes, which generate unsymmetrical arylureas from dioxazolones and amines, have also been successfully applied to the gram-scale preparation of urea-containing anticancer drugs like sorafenib. researchgate.net The ease of product separation, often by simple filtration, makes these methods attractive for industrial production. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhances the efficiency and scalability of producing urea derivatives. rsc.org

Derivatization Strategies and Analogue Synthesis

The core structure of this compound can be readily modified to generate a wide range of analogues. Derivatization can occur at the phenyl ring, the hydroxyl group, or the urea nitrogens, allowing for the fine-tuning of the molecule's properties.

Synthesis of analogues often involves reacting a substituted aminophenol with an isocyanate or reacting 3-aminophenol with a substituted isocyanate. For example, 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea is synthesized from 3-aminophenol and 4-fluorophenyl isocyanate. sigmaaldrich.com Similarly, 3-tert-butyl-1-(3-hydroxyphenyl)urea is prepared from 3-aminophenol and tert-butyl isocyanate. researching.cnresearchgate.net

The synthesis of unsymmetrical diaryl ureas is a common strategy. This is often achieved by reacting an aryl amine with an aryl isocyanate. asianpubs.org The required isocyanates can be generated from the corresponding amine using reagents like triphosgene, a safer alternative to phosgene gas. mdpi.comasianpubs.orgnih.gov

For analytical purposes, the hydroxyl group can be derivatized to enhance detection in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net While intended for analysis, these derivatization reactions, such as reacting the phenolic hydroxyl with dansyl chloride, demonstrate the chemical accessibility of this functional group for synthetic modifications. researchgate.net Similarly, derivatization strategies targeting carboxyl and other functional groups using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) highlight the broad toolkit available for creating complex analogues from simpler building blocks. nih.govnih.gov

Table 2: Examples of this compound Analogues

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursors | Reference |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea | 199585-00-7 | C13H11FN2O2 | 3-Aminophenol, 4-Fluorophenyl isocyanate | sigmaaldrich.com |

| 3-tert-Butyl-1-(3-hydroxyphenyl)urea | Not Available | C11H16N2O2 | 3-Aminophenol, tert-Butyl isocyanate | researching.cnresearchgate.net |

Chemical Reactions for Functional Group Modification

The presence of both a hydroxyl group and a urea functional group on the phenyl ring of this compound allows for a range of chemical modifications. These reactions can target the phenolic hydroxyl group, the urea moiety, or the aromatic ring itself.

Oxidation Reactions

The phenolic group in this compound is susceptible to oxidation. While specific studies on the direct oxidation of this compound are not extensively documented in readily available literature, the general principles of phenol (B47542) oxidation can be applied. Oxidation of phenols can lead to the formation of quinones. For instance, the oxidation of some phenol derivatives can yield p-benzoquinone structures. google.com The oxidation of related dihydroxyphenyl compounds, such as 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), has been shown to produce semiquinone radicals and ortho-quinones. nih.govorganic-chemistry.org This suggests that under appropriate oxidizing conditions, this compound could potentially be oxidized to a corresponding quinone, although the specific structure would depend on the reaction conditions and the directing effects of the urea substituent.

Common oxidizing agents for phenols include Fremy's salt (potassium nitrosodisulfonate) and chromic acid. google.com The reaction conditions for such transformations would need to be carefully controlled to avoid over-oxidation or degradation of the urea moiety.

Reduction Reactions

Information regarding the specific reduction of this compound is limited in published research. However, general methods for the reduction of aromatic rings can be considered. Catalytic hydrogenation is a common method for reducing aromatic systems, typically requiring high pressures and temperatures, along with a metal catalyst such as platinum or palladium. google.comlibretexts.org The application of such conditions to this compound would likely result in the saturation of the phenyl ring to form 3-hydroxycyclohexylurea. The specific stereochemistry of the product would be dependent on the catalyst and reaction conditions employed. It is important to note that the urea and hydroxyl functional groups are generally stable under these conditions.

Substitution Reactions on the Phenyl Ring

The hydroxyl group and the ureido group (-NHCONH2) are both activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. google.comrsc.org This directing effect is due to the ability of the oxygen and nitrogen atoms to donate lone-pair electrons to the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. youtube.com Consequently, electrophilic attack on this compound is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the ureido group (positions 2, 4, and 6). The combined directing effects of both groups strongly favor substitution at positions 2, 4, and 6.

Halogenation: The bromination of hydroxyaromatic compounds is a well-established reaction. google.com For this compound, reaction with a brominating agent such as bromine (Br₂) in a suitable solvent would be expected to yield mono-, di-, or tri-brominated products, depending on the stoichiometry of the reactants. nih.gov The substitution would occur at the activated ortho and para positions.

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid. organic-chemistry.org For this compound, this reaction would likely introduce a nitro group (-NO₂) onto the aromatic ring at one of the activated positions. The use of milder nitrating agents, such as urea nitrate, has been reported for the nitration of various aromatic compounds. researchgate.net

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H). nih.gov This is often achieved by heating the aromatic compound with fuming sulfuric acid or concentrated sulfuric acid. isuct.ru The sulfonation of this compound would be expected to yield a sulfonic acid derivative with the substituent at an ortho or para position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orggoogle.comuno.edu These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netnih.gov However, the presence of the amino-like urea group can complicate these reactions, as the lone pair on the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. google.com Therefore, successful Friedel-Crafts reactions on this compound may require careful selection of catalysts and reaction conditions.

Synthesis of Biarylurea and Substituted Phenylurea Derivatives

The synthesis of more complex molecules from this compound can be achieved through various coupling and substitution reactions.

Synthesis of Biarylurea Derivatives: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl compounds. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. researchgate.netmdpi.comuwindsor.ca To synthesize a biarylurea derivative from this compound, a two-step process could be envisioned. First, this compound would need to be halogenated, for example, through bromination as described previously, to introduce a bromine atom onto the phenyl ring. The resulting brominated this compound could then be coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base to yield the desired biarylurea derivative.

Synthesis of Substituted Phenylurea Derivatives: Substituted phenylurea derivatives can be prepared from this compound through reactions targeting the hydroxyl or the urea nitrogen atoms.

O-Alkylation: The phenolic hydroxyl group can be alkylated under basic conditions. google.comresearchgate.netresearchgate.net Treatment of this compound with a base, such as potassium carbonate, followed by reaction with an alkyl halide would lead to the formation of the corresponding O-alkylated ether derivative.

N-Alkylation: The nitrogen atoms of the urea moiety can also undergo alkylation. The N-alkylation of ureas can be achieved by reaction with an alkylating agent in the presence of a base and a phase transfer catalyst. google.com This would result in the formation of N-alkyl-3-hydroxyphenylurea derivatives.

The synthesis of various substituted phenylurea derivatives often involves a multi-step process starting from simpler precursors. researchgate.net For instance, a substituted aniline can be reacted with an isocyanate to form a substituted phenylurea. acsgcipr.org

Molecular Structure and Computational Investigations of 3 Hydroxyphenylurea and Analogues

Structural Characterization Methodologies

Experimental techniques play a crucial role in determining the precise molecular architecture and crystalline arrangement of 3-hydroxyphenylurea and its derivatives. Spectroscopic methods provide insights into the functional groups and bonding within the molecule, while X-ray crystallography offers definitive three-dimensional structural information in the solid state.

Spectroscopic Analysis in Elucidation of Molecular Architecture

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) are fundamental tools for confirming the structure and purity of organic compounds like this compound and its analogues lehigh.edund.edu.

Studies on analogues, such as 3-tert-butyl-1-(3-hydroxyphenyl)urea (B11947072) and 1-cyclopentyl-3-(3-hydroxyphenyl)urea, demonstrate the application of these methods. ¹H NMR and ¹³C NMR spectroscopy are used to identify and characterize the different hydrogen and carbon environments within the molecule, providing information on connectivity and functional group presence researchgate.nettandfonline.com. For instance, the presence of hydroxyl (-OH) and urea (B33335) (N-H and C=O) groups can be identified by characteristic signals in the NMR spectra benchchem.comchemistrysteps.com.

FT-IR spectroscopy is valuable for identifying the key functional groups through their characteristic vibrational frequencies. The presence of N-H stretching vibrations around 3300 cm⁻¹ and the carbonyl (C=O) stretching vibration of the urea group around 1650 cm⁻¹ are typically observed for urea derivatives lehigh.edubenchchem.com. Mass spectrometry provides the molecular weight of the compound and can offer fragmentation patterns that help in confirming the structural fragments lehigh.eduresearchgate.nettandfonline.com.

X-ray Crystallography for Crystalline Structure Determination

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms in the crystalline state, providing bond lengths, bond angles, and torsional angles, as well as revealing the intermolecular packing and interactions within the crystal lattice lehigh.eduebi.ac.uk.

For 3-tert-butyl-1-(3-hydroxyphenyl)urea, X-ray diffraction analysis confirmed its molecular structure and revealed that it crystallizes in the monoclinic system with the space group P21/n researchgate.net. The crystal structure showed that intermolecular packing is stabilized by hydrogen bonding and van der Waals forces, with hydrogen bonding being a significant factor in crystal stability researchgate.net. Another analogue, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, also had its single-crystal structure determined by X-ray diffraction, which was found to be consistent with theoretical calculations tandfonline.com. A study on 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, a related compound, also utilized X-ray diffraction to analyze its crystal structure and intermolecular interactions, including various types of hydrogen bonds nih.gov.

Table 1 summarizes representative crystallographic data for a this compound analogue:

| Compound | Crystal System | Space Group | Unit Cell Parameters (nm) | Z |

| 3-tert-butyl-1-(3-hydroxyphenyl)urea | Monoclinic | P21/n | a = 1.18142(6), b = 1.76200(8), c = 1.17902(5), β = [Not provided in snippet] | 8 |

Note: Unit cell parameter β was not available in the provided snippet. researchgate.net

Theoretical Chemistry Approaches

Computational chemistry methods, particularly Density Functional Theory (DFT), are extensively used to complement experimental studies by providing insights into the electronic structure, molecular geometry, and energetic properties of this compound and its analogues.

Density Functional Theory (DFT) for Molecular Optimization

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules and solids etprogram.org. It is frequently employed for molecular geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. DFT calculations can predict structural parameters that can be compared with experimental data obtained from X-ray crystallography researchgate.nettandfonline.com.

Studies on 3-tert-butyl-1-(3-hydroxyphenyl)urea and 1-cyclopentyl-3-(3-hydroxyphenyl)urea have utilized DFT for molecular optimization researchgate.nettandfonline.com. The optimized molecular structures obtained from DFT calculations have been reported to be in close agreement with the structures determined by X-ray diffraction researchgate.nettandfonline.com. This correlation between theoretical and experimental structural data validates the computational models used. Various DFT functionals and basis sets can be employed, such as the B3LYP functional with the 6-311+G(2d, p) basis set, as seen in the study of 3-tert-butyl-1-(3-hydroxyphenyl)urea researchgate.net. DFT is also applied to study other urea derivatives and phenolic compounds to understand their electronic properties and reactivity nih.govnih.govresearchgate.net.

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful concept for understanding chemical reactivity, electronic transitions, and charge transfer within a molecule wikipedia.orgimperial.ac.uk. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of HOMO and LUMO researchgate.netresearchgate.net.

Analysis of FMOs for 1-cyclopentyl-3-(3-hydroxyphenyl)urea has been conducted using DFT, providing insights into its structural features and physicochemical properties tandfonline.com. The shapes and energy levels of HOMO and LUMO can indicate potential sites for electrophilic and nucleophilic attack and can be related to the compound's stability and reactivity researchgate.netbenchchem.com. For instance, the energy gap between HOMO and LUMO (the band gap) is an important parameter that can reflect the molecule's kinetic stability and chemical reactivity researchgate.net.

Investigation of Intermolecular Interactions and Crystal Stability

For 3-tert-butyl-1-(3-hydroxyphenyl)urea, the crystal structure analysis combined with theoretical considerations highlighted the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal packing researchgate.net. Hydrogen bonding is often a vital factor contributing to the stability of crystalline urea derivatives researchgate.net. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify different types of intermolecular contacts within a crystal structure, as demonstrated for 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, where H···H, H···C/C···H, and H···O/O···H contacts were found to be significant contributors to crystal packing nih.gov. Understanding these interactions is crucial for predicting crystal structures, polymorphism, and physical properties of molecular solids mdpi.comrsc.org.

Structure Activity Relationship Sar Studies of Hydroxyphenylurea Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method employed to develop mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties and structural descriptors. nih.gov These models serve as predictive tools for estimating the activity of novel, untested compounds. nih.gov QSAR studies on hydroxyphenylurea derivatives have aimed to understand the factors governing their biological activities, particularly their free radical scavenging and enzyme inhibitory properties. tandfonline.comnih.govtandfonline.compublicationslist.org

In the investigation of hydroxyphenylureas as antioxidants, classical QSAR analyses have utilized parameters such as hydrophobicity (log P), molar refractivity, and electrotopological state atom parameters. tandfonline.comtandfonline.com These analyses have indicated that both physicochemical properties and the electronic distribution within the molecule significantly influence antioxidant activity. tandfonline.comtandfonline.com For example, hydrophobicity has been shown to positively correlate with free radical scavenging activity. tandfonline.comtandfonline.com

These QSAR models are valuable for identifying the key molecular features contributing to the desired biological activity, thereby facilitating the rational design of novel hydroxyphenylurea derivatives with improved properties. tandfonline.com

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of hydroxyphenylurea derivatives is significantly influenced by the electronic and steric effects exerted by substituents attached to both the phenolic ring and the urea (B33335) moiety. These effects can modulate the compound's interaction with biological targets, impacting binding affinity and efficacy.

Influence of Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group is a critical structural component of hydroxyphenylurea derivatives, often participating in essential interactions, such as hydrogen bonding, with biological targets. evitachem.comevitachem.com Modifications to this group or the introduction of substituents on the phenolic ring can substantially affect biological activity.

Studies on hydroxyphenylureas as antioxidants have demonstrated that the electronic and steric effects of substituents on the phenolic hydroxyl group are important determinants of their inhibitory potency against lipid peroxidation. nih.govtandfonline.com Electron-donating substituents on the phenolic ring can enhance antioxidative activity by stabilizing the electron-deficient radical-type transition state. nih.gov Steric shielding provided by ortho-substituents can further stabilize the phenoxy radicals formed during the reaction. nih.gov Conversely, the presence of a carboxyl group in some derivatives has been linked to reduced activity, potentially due to intramolecular interactions with the phenolic hydroxyl group. nih.gov

The position and nature of substituents on the phenyl ring influence the electron density distribution, thereby modulating activity. tandfonline.com For instance, in studies of benzothiazolyl urea derivatives featuring a hydroxyphenyl ring, the position and number of hydroxyl and chlorine substituents on the phenyl ring significantly impacted inhibitory activity against 17β-HSD10. mdpi.com A 3-chloro, 4-hydroxy substitution pattern on the phenyl ring was identified as particularly potent in this context. mdpi.com

Modification of the phenolic hydroxyl group, such as through methylation, has been shown in other chemical contexts (e.g., lignin (B12514952) depolymerization) to prevent the formation of reactive intermediates, underscoring the importance of the free hydroxyl group in certain reaction pathways. osti.gov

Role of Substituents on the Urea Moiety

The urea moiety within hydroxyphenylurea derivatives also plays a vital role in determining biological activity, and the nature of substituents attached to the nitrogen atoms of the urea group can significantly alter the compound's properties and interactions with targets.

For example, in studies of urea derivatives explored as anti-tuberculosis agents, the substituent at one nitrogen of the urea moiety exhibited a strong preference for a bulky aliphatic ring system, while the other nitrogen favored an aryl ring for optimal activity. nih.gov Substituting these preferred groups with smaller or different ring systems resulted in a considerable decrease in activity. nih.gov This highlights how the specific groups attached to the urea nitrogens are critical determinants of biological activity within this class of compounds.

Furthermore, modifications to the urea linker itself, such as replacement with a thiourea (B124793) or guanidine (B92328) group, can impact inhibitory ability. mdpi.com

Identification of Key Pharmacophore Features

Identifying the key pharmacophore features of hydroxyphenylurea derivatives is essential for understanding the minimal structural requirements for biological activity and for designing new compounds with improved potency and selectivity. A pharmacophore represents the spatial arrangement of steric and electronic features necessary for optimal interaction with a specific biological target and to elicit a biological response. dergipark.org.tr

For biologically active molecules, including urea derivatives, specific binding sites involving hydrogen bonding areas, complementary areas, and auxiliary binding areas have been identified as crucial for their activity. aensiweb.com

Hydrogen Bonding Interactions

Hydrogen bonding interactions are frequently highlighted as critical for the binding of hydroxyphenylurea derivatives to their biological targets. evitachem.comevitachem.comwikipedia.org Both the phenolic hydroxyl group and the nitrogen atoms of the urea moiety can function as hydrogen bond donors and acceptors, facilitating specific interactions within the binding site of a protein or other biomolecule. wikipedia.orgsolubilityofthings.com

The presence of the hydroxyl group is considered crucial for biological activity, often enhancing binding affinity through its hydrogen bonding capabilities with target biomolecules. evitachem.comevitachem.com For instance, 1,3-bis(4-hydroxyphenyl)urea (B3050005), a related compound, exhibits enhanced hydrogen bonding capacity due to its hydroxyl groups, which can influence its interaction with biological targets. benchchem.com In studies of inhibitory compounds, hydrogen bond acceptor features have been identified as key components of the pharmacophore. nih.govmdpi.com

The ability to form multiple hydrogen bonds can increase the strength and specificity of the interaction between the ligand and its target. nih.gov

Complementary and Auxiliary Binding Areas

The size and shapes of various groups within hydroxyphenylurea derivatives have been shown to correlate positively with biological activity, suggesting that these groups occupy specific regions within the binding site. aensiweb.com The distal aryl or heterocyclic ring, often situated in a "complementary area," can adopt different positions depending on bond angles and atomic distances, influencing the interaction. aensiweb.com

Understanding these complementary and auxiliary binding areas, in conjunction with hydrogen bonding, provides a comprehensive view of the structural requirements for the biological activity of hydroxyphenylurea derivatives.

Pharmacological and Biological Activity Profiling

Anti-inflammatory Activity Studies

Based on the available literature, detailed studies specifically investigating the anti-inflammatory activity of 3-Hydroxyphenylurea are limited. However, the structural features of this compound suggest a potential for such activity, as other hydroxyphenylurea derivatives have demonstrated anti-inflammatory effects. Research in this area is an active field of investigation for related compounds.

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Edema)

Specific data on the effects of this compound in in vivo models of inflammation, such as the carrageenan-induced edema model, were not found in the provided search results. Studies utilizing such models have been reported for related compounds, indicating the relevance of these methods in evaluating the anti-inflammatory potential of this class of molecules.

Mechanistic Investigations of Anti-inflammatory Action

Detailed mechanistic investigations into the anti-inflammatory action of this compound are not extensively documented in the provided sources. Research on related hydroxyphenylurea derivatives has explored various mechanisms by which these compounds may exert anti-inflammatory effects.

Specific data demonstrating the inhibition of cyclooxygenase (COX) enzymes, including COX-1 and COX-2, by this compound were not identified in the provided literature. Studies on structurally related compounds have indicated inhibitory activity against COX enzymes, particularly COX-2, as a potential mechanism for their anti-inflammatory properties.

Information regarding the direct modulation of inflammatory cytokine expression, such as TNF-α, IL-1β, and IL-6, by this compound was not found in the provided search results. Research on related compounds has shown effects on the expression levels of these pro-inflammatory cytokines, suggesting a possible pathway for anti-inflammatory action within this class of molecules.

Studies specifically examining the effects of this compound on neutrophil migration and accumulation at inflammatory sites were not present in the provided literature. The reduction of neutrophil numbers in inflammatory tissue has been observed in studies involving related hydroxyphenylurea derivatives, indicating a potential impact on cellular components of the inflammatory response.

Anticancer and Antiproliferative Investigations

Inhibition of Cellular Proliferation in Cancer Cell Lines

Studies on various urea (B33335) derivatives, including those structurally related to this compound, have demonstrated their ability to inhibit the proliferation of cancer cell lines. For instance, a study on diaryl urea compound D181, identified as 1-(4-chloro-3-(trifluoromethyl) phenyl)-3-(2-cyano-4-hydroxyphenyl)urea, showed strong inhibition of proliferation in various cancer cell lines. nih.gov Another study investigating urea-substituted aromatic ring-linked compounds highlighted their use as inhibitors of tyrosine kinases, which are relevant to treating diseases involving tyrosine kinase activity, including cancer. google.com Furthermore, a patent mentions halogenated ethylurea (B42620) compounds, including 1-(2-chloroethyl)-3-(4-hydroxyphenyl)urea, for their use in mitigating, inhibiting, or preventing cancer cell migration and proliferation. molaid.com While direct, extensive data specifically on this compound's broad-spectrum antiproliferative activity across a wide panel of cancer cell lines is not extensively detailed in the provided results, the activity observed in related urea structures suggests this is an area of investigation for this compound class.

Induction of Apoptosis and Cell Cycle Arrest

Several studies on urea derivatives have reported the induction of apoptosis and cell cycle arrest in cancer cells. The diaryl urea compound D181 was shown to induce cell cycle arrest in the G1 and M phases in LoVo cells. nih.gov Another study on substituted phthalazine (B143731) derivatives, some of which contain urea moieties, found that certain compounds induced cell cycle arrest at the S phase and increased cleaved caspase-3 expression, indicating apoptosis induction in MCF-7 cells. tandfonline.com Nitrosourea derivatives, such as 1-(2-chloroethyl)-3-(4'-trans-methylcyclohexyl)-1-nitrosourea (MeCCNU), are thought to induce cell cycle arrest and apoptosis through the formation of reactive intermediates that alkylate DNA. evitachem.com While these findings pertain to related urea compounds, they highlight mechanisms that may be relevant to the biological activity of this compound.

Potential as Kinase Inhibitors (e.g., VEGFR-2, Raf1)

Urea derivatives are recognized for their potential as kinase inhibitors. Sorafenib, a well-known biarylurea-based inhibitor, targets multiple kinases including RAF kinase and VEGFR-2, thereby inhibiting cell division, proliferation, and tumor angiogenesis. newdrugapprovals.orgnewdrugapprovals.orgnih.gov Research on novel phthalazine-based compounds, some incorporating urea structures, demonstrated significant inhibitory activities against VEGFR-2 tyrosine kinase. tandfonline.com Urea-substituted aromatic ring-linked compounds are described as inhibitors of tyrosine kinases such as VEGFR-2, C-RAF, and B-RAF. google.com These findings underscore the established role of the urea moiety in the design of kinase inhibitors, suggesting a potential for this compound or its derivatives in this area.

Antiangiogenic Properties

The inhibition of angiogenesis, the formation of new blood vessels, is a key strategy in cancer therapy. Urea-based compounds have shown antiangiogenic properties, often linked to their ability to inhibit vascular endothelial growth factor receptors (VEGFRs). Sorafenib, a biarylurea, is known to inhibit the VEGFR-2/PDGFR-beta signaling cascade, blocking tumor angiogenesis. newdrugapprovals.orgnewdrugapprovals.org Studies on novel VEGFR-2 inhibitors based on different scaffolds, including those with urea linkages, have demonstrated potent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, an indicator of antiangiogenic activity. tandfonline.comnih.gov Compounds designed as potential antiangiogenic agents via VEGFR-2 inhibition have included those with biarylurea moieties. tandfonline.comnih.gov The structural features of urea derivatives, including this compound, are relevant to the design of compounds with potential antiangiogenic effects.

Antioxidant Efficacy Research

Research has also explored the antioxidant properties of hydroxyphenylurea derivatives.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process involving the oxidative degradation of lipids, which can be inhibited by antioxidants. Studies on various phenolic compounds, including hydroxyphenyl derivatives, have evaluated their ability to inhibit lipid peroxidation. For example, 4-ethylresorcinol (B1360110) and 4-ethylphenol (B45693) were found to possess antioxidative effects by inhibiting lipid peroxidation. mdpi.com Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate and predict the protective potentials of phenolic antioxidants on lipid peroxidation. nih.gov While specific data for this compound's direct inhibition of lipid peroxidation is not prominently featured in the provided results, the antioxidant activity observed in other hydroxyphenyl and urea-containing compounds suggests this is a relevant area for investigation.

Radical Scavenging Assays (e.g., CUPRAC, FRAP)

Radical scavenging assays such as CUPRAC (Cupric Ion Reducing Antioxidant Capacity) and FRAP (Ferric Reducing Antioxidant Power) are commonly used to evaluate the antioxidant capacity of compounds. These methods assess the ability of a substance to reduce metal ions, which is indicative of its electron-donating capacity and thus its ability to neutralize free radicals. researchgate.netusu.ac.id Research on 1,3-bis(p-hydroxyphenyl)urea, a related hydroxyphenylurea compound, evaluated its antioxidant activity using both CUPRAC and FRAP methods. usu.ac.id The results showed IC50 values of 4.40 ± 0.07 μg/mL for the CUPRAC method and 29.36 ± 1.20 μg/mL for the FRAP method, indicating potent antioxidant activity in these assays. usu.ac.id These findings for a related compound suggest that this compound may also exhibit radical scavenging activity measurable by CUPRAC and FRAP assays.

Antioxidant Activity of 1,3-bis(p-hydroxyphenyl)urea in CUPRAC and FRAP Assays usu.ac.id

| Assay Method | IC50 Value (μg/mL) |

| CUPRAC | 4.40 ± 0.07 |

| FRAP | 29.36 ± 1.20 |

This table shows the concentration at which 1,3-bis(p-hydroxyphenyl)urea inhibits 50% of the activity in the respective antioxidant assays. usu.ac.id

Stabilization of Phenoxy Radicals

Phenolic compounds are known for their antioxidant properties, often mediated through the stabilization of phenoxy radicals. The presence of a hydroxyl group on the phenyl ring of this compound suggests a potential for such activity. Phenoxyl radicals can be stabilized by resonance delocalization of the unpaired electron across the aromatic ring and by the nature and position of substituents on the ring biorxiv.orggoogle.comfrontiersin.org.

Studies on related hydroxyphenylurea derivatives have indicated antioxidative effects. For instance, novel hydroxyphenylurea derivatives have shown antioxidative effects against low-density lipoprotein (LDL) oxidation, attributed to specific substructures within these molecules turkjps.orgnih.gov. While direct experimental data quantifying the phenoxy radical stabilization specifically by this compound is not extensively reported, its structural features suggest it could participate in radical scavenging mechanisms similar to other phenolic compounds. This typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, forming a relatively stable phenoxy radical.

Enzyme Inhibition Studies

The urea functional group is a common feature in many enzyme inhibitors, participating in key interactions such as hydrogen bonding within the enzyme's active site ucanr.edu. Investigations into the inhibitory potential of urea derivatives have revealed activity against a variety of enzymes.

Urease Enzyme Inhibition

Urease enzymes catalyze the hydrolysis of urea, and their inhibition is a target for treating conditions associated with urease-producing bacteria, such as Helicobacter pylori infections. Research on hydroxyphenylurea derivatives has demonstrated urease inhibitory activity. For example, 1-butyl-3-(4-hydroxyphenyl)urea (B7771313), a structural analogue of this compound, has been reported to inhibit urease activity benchchem.com. Another related compound, N'-(4-hydroxyphenyl)-N,N-dimethylurea, has shown antimicrobial activity, which could potentially be linked to urease inhibition in some microorganisms ontosight.ai.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA: cholesterol acyltransferase (ACAT) enzymes are involved in the esterification of cholesterol, playing a role in cholesterol homeostasis and the development of atherosclerosis. Novel hydroxyphenylurea derivatives have been synthesized and evaluated for their ACAT inhibitory potency turkjps.orgnih.govresearchgate.net. Structure-activity relationship studies for these derivatives indicated that their ACAT inhibitory activities are influenced by the hydrophobicity of the molecule, the substitution pattern of the urea moiety, and the presence of a carboxylic acid group turkjps.orgnih.govresearchgate.net.

A specific ureidophenol derivative, T-2591, which is structurally related to hydroxyphenylureas, has demonstrated potent ACAT inhibitory activity in various tissues and cells. Table 1 presents the IC50 values of T-2591 against ACAT from different sources.

| Source | IC50 (µM) |

| Rabbit intestine ACAT | 0.26 |

| Rabbit liver ACAT | 4.6 |

| Rabbit aorta ACAT | 4.1 |

| Mouse macrophage J774 A.1 ACAT | 0.067 |

This data on a related ureidophenol derivative suggests that the hydroxyphenylurea scaffold can contribute to ACAT inhibitory activity.

Human Epoxide Hydrolase Inhibition (for analogues)

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, and its inhibition is being explored for therapeutic purposes, particularly for cardiovascular and inflammatory diseases nih.govmdpi.comfrontiersin.org. Urea derivatives have been identified as a significant class of sEH inhibitors mdpi.comfrontiersin.orgaensiweb.commdpi.com.

Studies on analogues of urea-based compounds have revealed potent human sEH inhibitory activity. For instance, 1,3-disubstituted ureas incorporating a piperidyl moiety have been synthesized and evaluated as human and murine sEH inhibitors, with structure-activity relationship studies highlighting the importance of substituents for potency and pharmacokinetic properties ucanr.edu. Another example includes 1-(4-hydroxyadamantan-1-yl)-3-(halophenyl)ureas, which have been identified as potential human epoxide hydrolase inhibitors researchgate.net. While direct analogues of this compound with reported human epoxide hydrolase inhibition data were not specifically found, the activity observed for other urea-based scaffolds indicates the potential for this class of compounds to interact with sEH. The binding of urea-based inhibitors to sEH typically involves hydrogen bonding interactions with key residues in the active site biorxiv.orgaensiweb.com.

Histone Deacetylase (HDAC) Inhibition (for related scaffolds)

Histone deacetylases (HDACs) are enzymes that play crucial roles in gene expression regulation, and HDAC inhibitors are being investigated as therapeutic agents for various diseases, including cancer turkjps.orgnih.govresearchgate.net. The urea scaffold is present in the structure of various reported HDAC inhibitors turkjps.orgnih.govresearchgate.netacs.orgnih.gov.

Research on related urea derivatives has demonstrated HDAC inhibitory activity. For example, aryl urea derivatives have been explored as HDAC inhibitors acs.orgnih.gov. Structure-activity relationship studies on urea-based HDAC inhibitors have emphasized the impact of substituents on the urea group and linker regions on inhibitory potency and selectivity against different HDAC isoforms, such as HDAC6 nih.govresearchgate.netacs.orgnih.gov. Urea-based cinnamyl hydroxamate derivatives have also been presented as potential anticancer HDAC inhibitors, with studies detailing their SAR and inhibitory effects researchgate.net. These findings suggest that a scaffold incorporating a urea moiety, similar to this compound, can serve as a basis for developing HDAC inhibitors.

Other Reported Biological Activities of Related Urea Derivatives

Beyond the specific enzyme inhibition studies mentioned, related urea derivatives have been reported to exhibit a broad spectrum of other biological activities. These activities underscore the versatility of the urea functional group in medicinal chemistry.

Reported biological activities of various substituted urea derivatives include:

Antimicrobial activity ontosight.aiaensiweb.comresearchgate.netnih.gov

Anti-inflammatory activity ontosight.airesearchgate.net

Antioxidant activity ontosight.airesearchgate.netnih.gov

Antiproliferative activity researchgate.netnih.gov

Antiatherosclerotic activity researchgate.net

Antiviral activity researchgate.net

Antimalarial activity researchgate.net

Anticonvulsant activity researchgate.net

Herbicidal activity aensiweb.comresearchgate.net

Antimicrobial Activity

Studies indicate that this compound derivatives may possess antimicrobial properties. Research suggests that 1,3-bis(4-hydroxyphenyl)urea (B3050005) exhibits significant antimicrobial effects against a variety of pathogens, suggesting potential applications in the development of new antimicrobial agents. benchchem.com Additionally, 1-butyl-3-(4-hydroxyphenyl)urea has demonstrated antibacterial properties against Klebsiella pneumoniae, partly through the inhibition of urease activity. benchchem.com Urease inhibition by this compound showed a significant reduction in ureolytic activity in a urea solution at a concentration of 20 µM. benchchem.com The meta-hydroxyl group in 3-(3-hydroxyphenyl)-1-phenylurea (B2878009) is also noted in the context of antimicrobial activity. vulcanchem.com

Antimalarial Activity

Substituted urea derivatives, as a class, are known to possess various biological activities, including antimalarial properties. globalauthorid.com While direct specific data on the antimalarial activity of this compound itself is limited in the provided search results, the broader class of substituted ureas has been explored for such applications. Some compounds containing a hydroxyphenyl urea moiety have been mentioned in the context of antimalarial research, such as 1-(2-(3-(4-(2-(cyclopropylmethoxy)ethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(4-hydroxyphenyl)urea hydroformate, although its primary reported activity is related to β-adrenoceptors. acs.org Another related compound, Clociguanil, a novel antimalarial agent, is mentioned alongside Diuron (3-(3,4-dichlorophenyl)urea), a phenylurea herbicide. invivochem.cn

Antiviral Activity

Urea derivatives have been reported to exhibit antiviral activities. globalauthorid.combenchchem.com Research using an open innovation approach identified a class of diphenylureas demonstrating in vitro antiviral activity against multiple viruses, including SARS-CoV-2, adenovirus, dengue virus, herpes, and influenza viruses. researchgate.net One specific diphenylurea compound showed strong activity against dengue virus. researchgate.net While these findings pertain to diphenylureas, they highlight the potential for antiviral activity within the broader urea compound class, which includes hydroxyphenylureas. Phenolic compounds in general have also shown significant activity against various viruses. ekb.eg

Analgesic Properties

1,3-Bis(4-hydroxyphenyl)urea, a structural analogue of this compound, has shown promising results as an analgesic agent. benchchem.comresearchgate.netresearchgate.netf1000research.com Studies have demonstrated its potent inhibition of COX-2, an enzyme involved in the inflammatory response, which leads to reduced inflammation and pain relief. benchchem.comresearchgate.netf1000research.com Research in animal models indicated significant pain relief comparable to established drugs like diclofenac (B195802) sodium. benchchem.com This compound's analgesic potential is attributed to its ability to suppress the cyclooxygenase-2 enzyme. researchgate.netresearchgate.netpensoft.net In silico tests also suggested higher binding activity of 1,3-bis(p-hydroxyphenyl)urea to COX-1 and TNF-α compared to control compounds like dexamethasone (B1670325) and diclofenac. researchgate.netf1000research.compensoft.net

β-Adrenoceptor Ligand Activity (for specific analogues)

Specific analogues of hydroxyphenylurea have been investigated for their activity as β-adrenoceptor ligands. One such compound is 1-(2-(3-(4-(2-(cyclopropylmethoxy)ethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(4-hydroxyphenyl)urea (referred to as compound 1 in one study) and its decyanated analogue (compound 19). acs.org Compound 1 was identified as a highly selective β1-adrenoceptor ligand, demonstrating a β1 over β2 selectivity of 562-fold in whole-cell binding assays. acs.orgacs.org It completely inhibited specific binding to the human β1-adrenoceptor. acs.org Compound 19 also showed similar β1-adrenoceptor selectivity and partial agonism. acs.org These findings suggest that certain hydroxyphenylurea analogues can act as selective ligands for β1-adrenoceptors. β-adrenoceptors are a class of G protein-coupled receptors that are targets for drugs used in cardiovascular and respiratory diseases. acs.orgresearchgate.netcvpharmacology.comguidetopharmacology.org β1-adrenoceptors are predominantly found in the heart. cvpharmacology.com

Preclinical Research and Safety Evaluation

In Vitro Toxicity Assessments

In vitro studies utilize cell lines or primary cells to evaluate the direct effects of a compound on cellular viability and function. These assays provide initial insights into potential cellular toxicity mechanisms.

Cytotoxicity Assays in Cell Lines

Cytotoxicity assays are employed to determine the concentration of a compound that causes damage to or death of cells. Various cell lines can be used to assess the potential toxicity across different cell types. While 3-Hydroxyphenylurea has been included in studies evaluating the cytotoxicity of phenolic compounds, specific detailed results or data tables for cytotoxicity assays focusing solely on this compound in various cell lines were not extensively available in the provided search results. However, this compound has been noted in the context of studies investigating the cytotoxicity of phenolic compounds chemsrc.com.

Cellular Apoptosis Studies

Cellular apoptosis, or programmed cell death, is a crucial biological process. Studies evaluating the induction of apoptosis by a compound can indicate its potential to trigger cell death pathways. This compound has been included in a quantitative structure-activity relationship (QSAR) study that investigated the caspase-mediated apoptosis-inducing effect of substituted phenols in a murine leukemia cell line (L1210) chemsrc.com. This study aimed to determine the concentrations required to induce caspase-mediated apoptosis chemsrc.com. While the compound was part of this research, specific detailed findings or quantitative data on the apoptosis induction by this compound itself within this study were not provided in the search snippets.

In Vivo Preclinical Toxicity Testing

Detailed in vivo preclinical toxicity testing specifically for this compound (PubChem CID 12796) was not comprehensively found within the provided search results. Some search results extensively detail acute and subchronic toxicity studies, including organ histopathological examinations, but these findings consistently refer to a related compound, 1,3-bis(p-hydroxyphenyl)urea researchgate.netf1000research.comresearchgate.netf1000research.comusu.ac.id. Due to the strict requirement to focus solely on this compound, the detailed findings for 1,3-bis(p-hydroxyphenyl)urea are not included in this section.

Acute Toxicity Evaluations

Acute toxicity studies assess the adverse effects occurring within a short time following a single exposure or multiple exposures within a 24-hour period. Information specifically on the acute toxicity of this compound in animal models was not detailed in the provided search results.

Subchronic Toxicity Assessments

Subchronic toxicity studies evaluate the effects of repeated administration of a compound over a period typically ranging from 28 days to several months. Comprehensive data on subchronic toxicity assessments for this compound in animal models were not available in the provided search results.

Teratogenicity Studies

Studies on other substituted phenylurea compounds, such as isoproturon (B30282) and 1,3-bis(p-Hydroxyphenyl)urea, have investigated their developmental toxicity in animal models, primarily rats nih.govpensoft.netnih.govusu.ac.idresearchgate.netresearchgate.net. These investigations have explored endpoints including maternal toxicity, fetal viability, body weight, length, and the presence of external, visceral, and skeletal malformations nih.govpensoft.netnih.govresearchgate.net.

For instance, a study evaluating 1,3-bis(p-Hydroxyphenyl)urea in pregnant Wistar rats reported dose-dependent effects. Administration at doses of 50 and 500 mg/kg body weight (BW) did not result in observed teratogenic effects. However, a higher dose of 1000 mg/kg BW was associated with teratogenic effects, characterized by fetal bleeding and bone abnormalities pensoft.netresearchgate.net. Skeletal malformations observed at this dose included abnormalities of the trunk, forelegs, and hind paws usu.ac.idresearchgate.net.

The findings from studies on related phenylureas highlight the importance of conducting thorough teratogenicity assessments for this compound to determine its specific developmental toxicity profile. Such studies would typically involve administering the compound to pregnant animals during the period of organogenesis and evaluating various parameters in both dams and fetuses.

Data on Teratogenic Effects of 1,3-bis(p-Hydroxyphenyl)urea in Wistar Rats (Example from related compound study) pensoft.netresearchgate.net:

| Dose (mg/kg BW) | Observed Teratogenic Effects |

| 50 | None reported |

| 500 | None reported |

| 1000 | Fetal bleeding, Bone abnormalities (trunk, forelegs, hind paws) |

Pharmacokinetic and Metabolic Pathway Research (conceptual)

Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism unil.chmhmedical.com. Metabolic pathway research identifies the specific chemical transformations a compound undergoes within a biological system. While detailed pharmacokinetic and metabolic data specifically for this compound were not found in the provided search results, general principles of phenylurea metabolism and pharmacokinetics can be conceptually applied.

Phenylurea compounds are known to undergo metabolic transformations in biological systems, including in mammals, plants, and microorganisms nih.govjst.go.jppnas.orgresearchgate.netoup.com. A primary metabolic route for many organic compounds, including phenylureas, involves Phase I and Phase II reactions nih.govunil.chyoutube.com. Phase I metabolism often introduces or exposes functional groups through reactions like oxidation, reduction, or hydrolysis, frequently catalyzed by cytochrome P450 enzymes pnas.orgresearchgate.netoup.comnih.govunil.chyoutube.com. Phase II metabolism typically involves the conjugation of the compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or amino acids. This conjugation generally increases water solubility, facilitating excretion unil.chyoutube.com.

Given the chemical structure of this compound, which contains a hydroxyl group, it is conceptually plausible that this functional group could be a site for Phase II conjugation reactions, such as glucuronidation or sulfation. Additionally, the phenyl ring and the urea (B33335) moiety could be subject to Phase I metabolic transformations, potentially involving hydroxylation or hydrolysis, mediated by enzymes like cytochrome P450s pnas.orgresearchgate.netoup.comnih.govunil.chyoutube.com.

Understanding the pharmacokinetic profile and metabolic pathways of this compound is crucial for assessing its systemic exposure, potential for accumulation, the nature of its circulating metabolites, and the routes and rates of its elimination. These factors directly influence the design and interpretation of toxicology studies.

Good Laboratory Practice (GLP) Compliance in Preclinical Studies

Good Laboratory Practice (GLP) is a quality system that governs the organizational process and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported eumc.ac.kr. Compliance with GLP principles is essential for preclinical studies, including those evaluating the safety of compounds like this compound, particularly when the data are intended for submission to regulatory authorities to support research or marketing permits lovelacebiomedical.orgfda.gov.

The core purpose of GLP is to ensure the quality, integrity, and reliability of safety data fda.goveumc.ac.kr. Key elements of GLP compliance in preclinical studies include:

Study Plan (Protocol): A detailed written plan that defines the objectives, experimental design, methods, and procedures of the study eumc.ac.kr.

Quality Assurance Unit (QAU): An independent unit responsible for monitoring the study to ensure it is conducted in accordance with the protocol and GLP principles eumc.ac.kr.

Personnel: Studies must be conducted by qualified and trained personnel eumc.ac.kr.

Facilities and Equipment: Adequate facilities and properly calibrated and maintained equipment are required eumc.ac.kr.

Standard Operating Procedures (SOPs): Detailed written instructions for performing routine laboratory operations eumc.ac.kr.

Documentation and Archiving: Accurate and complete records of all raw data, documentation, and reports must be maintained and archived eumc.ac.kr.

Reporting: Study results are documented in a final report that accurately reflects the raw data and includes a GLP compliance statement eumc.ac.kr.

Adhering to GLP principles in preclinical studies involving this compound would provide a framework to ensure that the generated safety data are reliable and can be confidently used for risk assessment and regulatory decision-making. This is particularly important for toxicology studies, such as teratogenicity evaluations, where the integrity of the data is paramount for protecting public health lovelacebiomedical.org.

Analytical Research Methodologies for 3 Hydroxyphenylurea

Quantitative and Qualitative Analytical Techniques

Quantitative and qualitative analytical techniques are essential for identifying the presence of 3-hydroxyphenylurea and determining its concentration in various samples. These methods rely on the unique physical and chemical properties of the compound to provide detailed information about its composition and structure.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Spectroscopic methods are powerful tools for the structural elucidation and identification of organic compounds, including this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule, respectively. Chemical shifts, splitting patterns, and integration values in NMR spectra are characteristic of specific functional groups and their environments within the molecule. For instance, NMR spectroscopy is used to determine the organic structure of molecules thermofisher.com.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by analyzing the molecule's vibrational and rotational modes when exposed to infrared light scribd.com. Characteristic absorption peaks in the IR spectrum correspond to specific bonds and functional groups, such as N-H, C=O, C-N, and O-H stretches and bends. FT-IR spectroscopy can define the presence and absence of functional groups thermofisher.com.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about electronic transitions within the molecule, particularly those involving conjugated systems or chromophores. While less informative for complete structure determination compared to NMR or MS, UV-Vis spectroscopy is extremely important for quantitating substances and is widely used lehigh.edu.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain fragmentation patterns that provide clues about its structural elements lehigh.edu. By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS can confirm the molecular formula and reveal the presence of specific substructures. MS analysis is straightforward scribd.com.

Research on related hydroxyphenylurea derivatives highlights the application of these spectroscopic techniques. For example, a study on 3-tert-butyl-1-(3-hydroxyphenyl)urea (B11947072) utilized ¹H NMR, FT-IR, ¹³C NMR, and MS for structural confirmation researchgate.net. Similarly, the characterization of 1-cyclopentyl-3-(3-hydroxyphenyl)urea involved ¹H NMR, ¹³C NMR, FT-IR, and MS tandfonline.com. Another study on 1,3-bis(p-hydroxyphenyl)urea also employed IR, ¹H-NMR, ¹³C-NMR, and mass spectroscopic analysis for characterization univpancasila.ac.id.

Chromatographic Separation Methods (e.g., GC-MS)

Chromatographic methods are crucial for separating this compound from mixtures and for its quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry thermofisher.com. GC is suitable for separating volatile and semi-volatile organic molecules thermofisher.com. In GC-MS, a sample is vaporized and carried through a chromatographic column by an inert gas, separating the components based on their boiling points and interactions with the stationary phase thermofisher.com. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its m/z ratio thermofisher.com. The resulting mass spectrum serves as a fingerprint for identifying the compound thermofisher.com. GC-MS can be used to separate complex mixtures, quantify analytes, identify unknown peaks, and determine trace levels of contamination thermofisher.com. Recent advancements in high-resolution GC-MS have enhanced chromatographic separation and allowed for more accurate mass determination drawellanalytical.com.

While direct GC-MS analysis of this compound might require derivatization due to its polarity, related studies demonstrate the utility of GC-MS for analyzing similar compounds or related systems. For instance, GC-MS has been used in the analysis of 3-hydroxypropionaldehyde (3-HPA) systems, where trimethylsilyl (B98337) derivatives were analyzed researchgate.net. HPLC-based quantification of 3-HPA has also been reported researchgate.net. GC-MS is a reliable method for qualitative analysis (by MS) and synchronized quantification (by FID) of extractives boku.ac.at.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the three-dimensional molecular structure of crystalline compounds, including this compound. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can determine the precise positions of atoms within the molecule and the crystal lattice uol.de. This technique provides accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and pi-pi stacking, which are crucial for understanding crystal packing and stability researchgate.netuol.de.

SC-XRD is considered critical for unambiguous structural determination benchchem.com. Studies on derivatives like 3-tert-butyl-1-(3-hydroxyphenyl)urea and 1-cyclopentyl-3-(3-hydroxyphenyl)urea have successfully utilized single-crystal X-ray diffraction to confirm their synthesized structures researchgate.nettandfonline.com. The results from SC-XRD can also be compared with theoretical calculations, such as those from Density Functional Theory (DFT), to validate computational models researchgate.nettandfonline.com.

Bioanalytical Method Development and Validation

Bioanalytical method development and validation are critical processes for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, or urine ijprajournal.comglobalresearchonline.net. While the specific application to this compound is not detailed in the provided search results, the general principles and importance of bioanalytical method development and validation are highlighted. These methods are essential for supporting pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies ijprajournal.comresearchgate.net.

The development of a bioanalytical method involves defining the design, operating conditions, limitations, and suitability of the method for its intended purpose globalresearchonline.netfda.gov. This includes selecting the appropriate analytical technique (e.g., LC-MS/MS or HPLC-UV), sample preparation methods (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), and chromatographic conditions globalresearchonline.netresearchgate.net. Understanding the physicochemical properties and metabolism of the analyte is crucial during method development fda.gov.

Method validation is then performed to ensure the method is reliable, accurate, precise, sensitive, and reproducible ijprajournal.comresearchgate.net. Key validation parameters typically include linearity, range, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, matrix effect, recovery, and stability ijprajournal.com. Full validation is important when a bioanalytical method is implemented for the first time or for a new drug entity globalresearchonline.net. The validation process ensures the quality and reliability of the analytical data obtained from biological samples, which is vital for regulatory submissions and critical decisions regarding drug safety and efficacy ijprajournal.comresearchgate.net.

In Silico Modeling and Computational Screening

In silico modeling and computational screening techniques play an increasingly important role in the research of chemical compounds, including the prediction of their properties and potential biological activities. These methods use computational algorithms and software to simulate molecular behavior, predict interactions, and screen large databases of compounds. Density Functional Theory (DFT) is a computational method used to calculate the electronic structure and properties of molecules researchgate.net. DFT calculations can optimize molecular structures and predict spectroscopic parameters, which can then be compared with experimental data obtained from techniques like X-ray diffraction researchgate.nettandfonline.com.

In silico screening involves using computational methods to search for potential drug candidates or compounds with desired properties from large libraries of molecules frontiersin.orgresearchgate.net. This can include virtual screening based on molecular docking, which predicts how well a compound binds to a specific biological target (e.g., a protein) researchgate.net. Pharmacophore modeling, which identifies the essential features of a molecule required for biological activity, can also be used in screening nih.gov.

Computational studies can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity, helping to prioritize compounds for further experimental investigation researchgate.net. Quantitative Structure-Activity Relationship (QSAR) modeling is another in silico technique that correlates chemical structures with their biological activities or properties, aiming to predict the activity of new compounds and rationalize mechanisms of action nih.gov.